REACTION_CXSMILES
|
O=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][C:14]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])=[CH:15][C:3]1=2.[BH4-].[Na+].C1(C)C=CC=CC=1.Cl>[OH-].[Na+].O>[N:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[CH2:2][C:3]3[CH:15]=[C:14]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:12][C:4]=3[O:5][C:6]=12 |f:1.2,5.6|
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |